molecular formula C16H23NO4S2 B2919226 (E)-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}-2-phenylethene-1-sulfonamide CAS No. 2380195-56-0

(E)-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}-2-phenylethene-1-sulfonamide

カタログ番号 B2919226
CAS番号: 2380195-56-0
分子量: 357.48
InChIキー: YBMOYJWYMYBYEN-AWNIVKPZSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(E)-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}-2-phenylethene-1-sulfonamide, commonly known as TH-302, is a hypoxia-activated prodrug that has gained significant attention in recent years due to its potential as a cancer treatment.

科学的研究の応用

TH-302 has been extensively studied for its potential as a cancer treatment. It is particularly effective against hypoxic tumors, which are known to be resistant to traditional chemotherapy and radiation therapy. TH-302 has been shown to be effective against a wide range of cancers, including pancreatic, breast, lung, and prostate cancer.

作用機序

TH-302 is a prodrug that is activated under hypoxic conditions, which are commonly found in solid tumors. Once activated, TH-302 releases a cytotoxic alkylating agent that targets cancer cells. The cytotoxic agent binds to DNA and inhibits cell division, ultimately leading to cancer cell death.
Biochemical and Physiological Effects:
TH-302 has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit angiogenesis. TH-302 has also been shown to enhance the effectiveness of radiation therapy and chemotherapy.

実験室実験の利点と制限

One of the main advantages of TH-302 is its ability to target hypoxic tumors, which are often resistant to traditional cancer treatments. TH-302 has also been shown to have a good safety profile in preclinical studies. However, there are some limitations to using TH-302 in lab experiments. For example, the activation of the prodrug requires hypoxic conditions, which can be difficult to replicate in vitro.

将来の方向性

There are a number of potential future directions for research on TH-302. One area of interest is the development of new hypoxia-activated prodrugs that are even more effective than TH-302. Another area of interest is the use of TH-302 in combination with other cancer treatments, such as immunotherapy. Finally, there is also interest in exploring the potential use of TH-302 in other diseases, such as ischemic heart disease.
Conclusion:
In conclusion, TH-302 is a hypoxia-activated prodrug that has shown promise as a cancer treatment. Its ability to target hypoxic tumors and enhance the effectiveness of traditional cancer treatments make it an attractive option for further research. While there are some limitations to using TH-302 in lab experiments, its potential as a cancer treatment warrants further investigation.

合成法

TH-302 is synthesized through a multistep process that involves the reaction of 2-chloroethylamine hydrochloride with 4-(2-hydroxyethoxy)thiophene-2-carboxylic acid, followed by the addition of 2-phenylacetaldehyde and then sodium sulfite. The resulting product is then purified through column chromatography to obtain TH-302 in its pure form.

特性

IUPAC Name

(E)-N-[[4-(2-hydroxyethoxy)thian-4-yl]methyl]-2-phenylethenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO4S2/c18-9-10-21-16(7-11-22-12-8-16)14-17-23(19,20)13-6-15-4-2-1-3-5-15/h1-6,13,17-18H,7-12,14H2/b13-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBMOYJWYMYBYEN-AWNIVKPZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1(CNS(=O)(=O)C=CC2=CC=CC=C2)OCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CSCCC1(CNS(=O)(=O)/C=C/C2=CC=CC=C2)OCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}-2-phenylethene-1-sulfonamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。